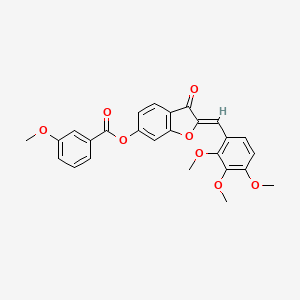

![molecular formula C7H11ClO3S B2636624 (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride CAS No. 2241142-46-9](/img/structure/B2636624.png)

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

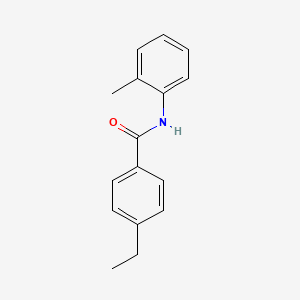

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride, also known as MOM-Cl, is an important reagent in organic synthesis. It is widely used in the protection of hydroxyl groups in organic compounds. The MOM group is stable under a wide range of reaction conditions and can be removed selectively using mild acidic conditions.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride is utilized in various chemical syntheses and reactivity studies. For instance, it's used as a starting material or intermediate in the synthesis of other chemical compounds. Studies have shown that it's involved in nucleophile-promoted alkyne-iminium ion cyclizations and other complex chemical reactions (Arnold et al., 2003). Additionally, it's used in the synthesis of methyl sulfonamide by ammonification under specific reaction conditions (Zhao Li-fang, 2002). It also plays a role in the generation and cyclization of 5-hexenyllithium, indicating its versatility in organic synthesis (Bailey et al., 2005).

Electrophile-Promoted Cyclization Reactions

It has been utilized in electrophile-promoted cyclization reactions. This includes the synthesis of complex molecules like (5-methyl-1,3,4-hexatriene-3-yl) phenyl sulfoxide and its derivatives, showcasing its utility in constructing intricate molecular architectures (Christov & Ivanov, 2002). Another study highlights the use of this compound in reactions leading to heterocyclic products with varying electrophiles, further illustrating its role in organic chemistry and synthesis (Christov & Ivanov, 2004).

Protective Group Chemistry

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride is also involved in protective group chemistry, particularly in the protection of amines. This showcases its role in modifying the reactivity and properties of molecules, which is crucial in the multi-step synthesis of complex organic molecules (Neelamkavil, 2003).

Dehydration and Formation of Complex Molecules

The compound is instrumental in dehydration reactions leading to the formation of complex molecular structures, indicating its importance in organic synthesis and the creation of novel compounds (Bondar' et al., 2001).

Propiedades

IUPAC Name |

(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3S/c1-6-2-7(3-6,11-4-6)5-12(8,9)10/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMVKWVDQLBKJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)

![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)